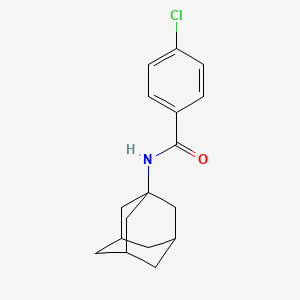

N-(1-adamantyl)-4-chlorobenzamide

Description

Significance of Adamantane (B196018) in Contemporary Drug Design and Discovery

The adamantane moiety, a rigid and symmetrical hydrocarbon, has carved a unique niche in drug design. Its introduction into medicinal chemistry has led to the development of several successful drugs.

Multifaceted Role of the Adamantyl Moiety in Modulating Molecular Properties for Drug Development

The adamantyl group is often referred to as a "lipophilic bullet" due to its ability to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.gov This three-dimensional, cage-like structure provides steric bulk, which can influence a drug's interaction with its biological target, sometimes leading to increased potency and selectivity. researchgate.net

The incorporation of an adamantane moiety can also improve a drug's pharmacokinetic profile by increasing its metabolic stability. nih.gov The rigid nature of the adamantane scaffold can help to orient functional groups in a precise manner, facilitating optimal interactions with receptor binding sites. researchgate.net Furthermore, adamantane can serve as a suitable replacement for phenyl rings, helping to move beyond the "flat land" of traditional drug discovery and explore three-dimensional chemical space.

Historical Context and Evolution of Adamantane-Containing Compounds in Pharmaceutical Research

The journey of adamantane in pharmaceuticals began with the discovery of amantadine's antiviral properties in 1963. nih.gov This simple aminoadamantane derivative was initially used against influenza A and later found utility in treating Parkinson's disease. wikipedia.orgnih.gov The success of amantadine (B194251) spurred further research into adamantane-based compounds.

Initially isolated from crude oil in 1933 and first synthesized in 1941, the widespread availability of adamantane for research was made possible by a more efficient synthesis method developed in 1957. nih.gov Since then, a variety of adamantane derivatives have been developed and approved for clinical use, treating conditions ranging from viral infections and neurodegenerative disorders to type 2 diabetes and acne. nih.gov

Here is a table of some adamantane-based drugs and their applications:

| Drug | Therapeutic Application |

| Amantadine | Antiviral (Influenza A), Parkinson's disease |

| Memantine (B1676192) | Alzheimer's disease |

| Rimantadine | Antiviral (Influenza A) |

| Adapalene | Acne |

| Saxagliptin | Type 2 Diabetes |

| Vildagliptin | Type 2 Diabetes |

| Tromantadine | Antiviral (Herpes Simplex Virus) |

Overview of Benzamide (B126) Derivatives in Pharmaceutical Sciences

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. walshmedicalmedia.com

Diverse Pharmacological Applications of the Benzamide Scaffold

Benzamide derivatives exhibit a remarkable range of pharmacological activities. They are found in drugs with applications as antipsychotics, antidepressants, antiemetics, and prokinetic agents. researchgate.net The versatility of the benzamide structure allows for modifications that can fine-tune its biological activity, leading to compounds with antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.commdpi.com The amide bond within the benzamide structure is a key feature, contributing to the stability and biological activity of these compounds. mdpi.com

Importance of Halogenation (e.g., Chlorination) in Benzamide Medicinal Chemistry

The introduction of halogen atoms, such as chlorine, into the benzamide structure is a common strategy in medicinal chemistry to enhance a compound's therapeutic potential. Halogenation can significantly impact a molecule's properties, including its lipophilicity, electronic character, and metabolic stability.

Specifically, chlorination can:

Enhance Binding Affinity: The presence of a chlorine atom can lead to favorable interactions, such as halogen bonding, with biological targets, thereby increasing the compound's potency. ontosight.ai

Improve Metabolic Stability: By blocking sites susceptible to metabolic degradation, chlorination can prolong the half-life of a drug in the body.

Modulate Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross biological membranes.

Numerous studies have explored the synthesis and biological activities of chlorinated benzamide derivatives, demonstrating their potential in areas such as cancer treatment and the inhibition of specific enzymes. nih.govnih.gov

N-(1-Adamantyl)-4-chlorobenzamide: A Subject of Advanced Research

The compound this compound represents a convergence of the structural features discussed above. It incorporates the rigid, lipophilic adamantyl group and a chlorinated benzamide moiety. This specific combination of pharmacophores makes it a molecule of significant interest for further investigation in medicinal chemistry. Research into similar structures, such as N-adamantyl-carboxamides, has indicated potential anti-inflammatory and antimicrobial activities. researchgate.net The study of this compound and related compounds could lead to the discovery of new therapeutic agents with unique pharmacological profiles, building upon the established knowledge of its constituent parts.

Rationale for the Strategic Combination of Adamantyl and 4-Chlorobenzamide (B146232) Moieties

The design of the this compound scaffold is rooted in a clear medicinal chemistry strategy aimed at developing dual-target modulators for the treatment of inflammatory conditions. The core idea is to simultaneously activate the cannabinoid type 2 receptor (CB2R) and inhibit the fatty acid amide hydrolase (FAAH) enzyme. nih.govresearchgate.net Activation of CB2R is known to counteract inflammation, while inhibition of FAAH, the enzyme that degrades the endocannabinoid anandamide, leads to an increase in its endogenous levels, thus potentiating the anti-inflammatory response. nih.govnih.gov This dual-action approach is considered a synergistic anti-inflammatory strategy. nih.gov

The adamantyl group and the 4-chlorobenzamide moiety are not randomly chosen partners; each brings specific, advantageous properties to the molecular architecture.

The Adamantyl Moiety: A Lipophilic Anchor and 3D Scaffold

The adamantane cage is a highly rigid, lipophilic, and three-dimensional carbocyclic structure. ontosight.airsc.org Its incorporation into drug candidates is a well-established strategy in medicinal chemistry to enhance several key properties. nih.govuniba.it

Lipophilicity and Permeability: The bulky and hydrophobic nature of the adamantyl group significantly increases the lipophilicity of a molecule. uniba.it This property can enhance the molecule's ability to cross cellular membranes and interact with lipophilic binding pockets within biological targets.

Metabolic Stability: The rigid cage-like structure of adamantane can shield adjacent functional groups, such as the amide linkage, from metabolic degradation by enzymes in the body. uniba.it This can lead to improved pharmacokinetic profiles and a longer duration of action.

Precise Vectorial Orientation: The defined three-dimensional shape of the adamantane group acts as a rigid scaffold, allowing for the precise positioning of substituents to effectively probe and interact with the binding sites of target proteins. ontosight.ai In the context of the adamantyl-benzamide scaffold, it serves as an anchor, positioning the benzamide portion for optimal interaction with the CB2 receptor and FAAH enzyme. nih.gov

The 4-Chlorobenzamide Moiety: A Key Interaction Element

The benzamide portion of the scaffold is a common feature in many biologically active compounds. nih.gov The specific choice of a 4-chloro substitution on the phenyl ring is a deliberate modification guided by structure-activity relationship (SAR) studies. In the development of N-(1-adamantyl)benzamides as dual CB2R/FAAH modulators, various substitutions on the benzamide ring were explored to optimize activity.

Electronic Effects: The chlorine atom at the para-position (position 4) of the benzamide ring is an electron-withdrawing group. This electronic modification can influence the binding affinity of the molecule to its targets.

Structure-Activity Relationship (SAR): Research into a series of adamantyl-benzamides has shown that substitutions on the benzamide ring are critical for both CB2R affinity and FAAH inhibitory activity. nih.gov While the unsubstituted N-(1-adamantyl)benzamide shows some activity, halogen substitutions have been explored to enhance potency. For instance, studies on related benzamide series often show that specific halogen placements can lead to improved biological activity. nih.govnih.gov Molecular docking simulations suggest that the benzamide moiety is crucial for forming key interactions within the target binding sites. nih.gov

The strategic fusion of the adamantyl group's robust, lipophilic, and three-dimensional character with the electronically-tuned 4-chlorobenzamide moiety creates a molecule designed for enhanced stability and dual-target engagement. Research findings on a library of these compounds have validated this approach, with certain derivatives showing potent dual activity. nih.gov

Research Findings on Related Adamantyl-Benzamides

To understand the contribution of the 4-chloro-substitution, it is useful to examine data from related compounds within the N-(1-adamantyl)benzamide series that were investigated for their dual-acting anti-inflammatory potential.

| Compound | Substitution on Benzamide Ring | CB2R Affinity (Ki, nM) | FAAH Inhibition (IC50, nM) |

|---|---|---|---|

| Reference Compound 1 | None (H) | 165.7 | >10000 |

| Reference Compound 2 | 4-Methoxy (4-OCH3) | 43.5 | 204.3 |

| Reference Compound 3 | 3,4-Dichloro (3,4-Cl2) | 11.4 | 23.5 |

Data adapted from a study on N-(1-Adamantyl)benzamides as dual modulators of CB2R and FAAH. The table illustrates the effect of substitution on the benzamide ring on biological activity. The specific data for the 4-chloro monosubstituted compound was not detailed in the referenced study, but the data for related compounds demonstrates the importance of substitution at this position for potency.

This data illustrates that modifying the benzamide ring significantly impacts the compound's ability to interact with both targets. The unsubstituted compound is a weak FAAH inhibitor, while the introduction of substituents, such as methoxy (B1213986) or dichloro groups, dramatically improves both CB2R affinity and FAAH inhibition. nih.gov This supports the rationale that the 4-chlorobenzamide moiety in this compound is a critical element for achieving the desired dual-target biological activity.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-adamantyl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGIEMQZMGCJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 1 Adamantyl 4 Chlorobenzamide and Analogues

Established Synthetic Pathways for N-(1-Adamantyl)-4-chlorobenzamide and Related Structures

The construction of the this compound framework primarily relies on the formation of a robust amide linkage between an adamantane (B196018) amine precursor and a substituted benzoic acid derivative.

Direct Amide Bond Formation Strategies

The most direct and widely employed method for synthesizing this compound is the acylation of 1-adamantylamine with a reactive derivative of 4-chlorobenzoic acid. A common and efficient approach involves the use of 4-chlorobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann conditions, is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.co.ukstrath.ac.uk Triethylamine or pyridine (B92270) are frequently used as the base.

Alternatively, the amide bond can be formed directly from 4-chlorobenzoic acid and 1-adamantylamine using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. thieme-connect.de Other modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and T3P (n-propylphosphonic acid anhydride) also offer efficient amide bond formation under mild conditions. sci-hub.se

Another established method is the Ritter reaction, where a nitrile reacts with a carbocation source, such as that generated from adamant-1-ol in the presence of a strong acid, to form an N-substituted amide. For instance, N-(Adamantan-1-yl)benzamide has been synthesized from adamantane and benzonitrile. nih.gov

A summary of common direct amide bond formation strategies is presented below:

| Acylating Agent/Method | Amine | Coupling Reagent/Base | Typical Solvent(s) | Key Features |

| 4-Chlorobenzoyl chloride | 1-Adamantylamine | Triethylamine, Pyridine | Dichloromethane, THF | High reactivity, rapid reaction. fishersci.co.uk |

| 4-Chlorobenzoic acid | 1-Adamantylamine | DCC, EDCI/HOBt | Dichloromethane, DMF | Avoids the need to prepare the acyl chloride separately. |

| 4-Chlorobenzoic acid | 1-Adamantylamine | HATU, TBTU | DMF, NMP | High efficiency and low rates of racemization for chiral substrates. |

| Ritter Reaction (using a nitrile) | Adamant-1-ol (carbocation precursor) | Strong Acid (e.g., H₂SO₄) | Nitrile as solvent or co-solvent | Forms the amide bond directly from an alcohol. nih.gov |

Synthesis of Key Precursors and Functional Group Transformations

The successful synthesis of this compound is contingent on the availability of its key precursors: 1-adamantylamine and a suitable 4-chlorobenzoyl derivative.

1-Adamantylamine: This bulky primary amine is a crucial building block. It can be synthesized through various routes, with the Ritter reaction of adamant-1-ol with a nitrile followed by hydrolysis being a common laboratory method. The hydrochloride salt of 1-adamantylamine is commercially available and can be converted to the free amine by treatment with a base. rsc.org A notable synthesis involves the reaction of 1-bromoadamantane (B121549) with formamide (B127407) followed by hydrolysis.

4-Chlorobenzoyl Chloride and 4-Chlorobenzoic Acid: 4-Chlorobenzoic acid is a readily available commercial chemical. nih.gov It can be converted to the more reactive 4-chlorobenzoyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. For example, heating 4-chlorobenzoic acid in thionyl chloride can produce the desired acid chloride. mdpi.com

Functional group transformations on pre-formed adamantyl-benzamide scaffolds can also be employed to generate analogues. For instance, reduction of a nitro group on the benzoyl ring to an amine allows for further derivatization.

Advanced Synthetic Approaches for Adamantyl-Benzamide Systems

To enhance efficiency, safety, and diversity in the synthesis of adamantyl-benzamide systems, advanced methodologies such as flow chemistry and stereoselective synthesis are being explored.

Application of Flow Chemistry Techniques

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netresearchgate.net The synthesis of amides is well-suited to flow processes. thieme-connect.denih.govresearchgate.netrsc.orgresearchgate.net For adamantyl-benzamide synthesis, a flow setup could involve pumping a solution of 1-adamantylamine and a solution of 4-chlorobenzoyl chloride through a heated microreactor where they mix and react. The product stream can then be subjected to in-line purification. The use of solid-supported reagents or scavengers in packed-bed reactors can further streamline the process by simplifying the removal of byproducts and excess reagents. nih.gov While specific examples for this compound are not extensively reported, the general principles of flow amide synthesis are directly applicable. nih.govresearchgate.net

Stereoselective Synthesis Considerations in Analog Preparation

While this compound itself is achiral, the introduction of stereocenters into either the adamantane cage or the benzoyl moiety opens up possibilities for creating chiral analogues. The adamantane scaffold can be functionalized to introduce chirality, for example, at the C-2 position. mdpi.com The synthesis of enantiomerically pure adamantane derivatives is an active area of research, often employing chiral auxiliaries or asymmetric catalysis. rsc.orgnih.gov

For instance, stereoselective reduction of a ketone on a substituted adamantane precursor could yield a chiral alcohol, which can then be converted to a chiral amine for subsequent coupling with 4-chlorobenzoic acid. Similarly, if the benzoyl portion contains a chiral substituent, stereoselective methods would be crucial to control the final product's stereochemistry. The development of stereoselective routes to adamantane-containing heterocycles has been reported, providing a foundation for creating chiral adamantyl-benzamide analogues. rsc.orgnih.gov

Design and Synthesis of this compound Derivatives and Related Structural Hybrids

The modular nature of the this compound structure allows for extensive derivatization to explore structure-activity relationships in various applications. Modifications can be introduced on the adamantyl cage, the benzoyl ring, or by replacing the core structures with bioisosteres.

A variety of N-substituted benzamide (B126) derivatives have been synthesized and evaluated for different biological activities. researchgate.netnih.gov The synthesis of these derivatives often follows the same fundamental amide bond formation strategies, utilizing appropriately substituted precursors. For example, reacting 1-adamantylamine with different substituted benzoyl chlorides can generate a library of compounds with diverse electronic and steric properties on the aromatic ring. nanobioletters.com

Furthermore, structural hybrids can be created by replacing the benzamide core with other heterocyclic systems. For example, adamantane-containing thiazole (B1198619) derivatives have been synthesized by condensing 1-(adamantan-1-yl)-3-arylthioureas with aryl bromomethyl ketones. nih.gov The synthesis of adamantane-based dendrimers and other complex architectures has also been reported, showcasing the versatility of the adamantane moiety as a scaffold. nih.gov

Below is a table summarizing some examples of synthesized derivatives and hybrids:

| Adamantyl Moiety Modification | Benzoyl Moiety/Linker Modification | Synthetic Approach |

| Substituted adamantane (e.g., hydroxy, amino) | Variously substituted benzoyl chlorides | Amide coupling |

| Noradamantyl | Phthalimidine | Condensation reaction |

| Adamantyl | Thiazole | Condensation of thiourea (B124793) with bromomethyl ketones nih.gov |

| Adamantyl | Sulfonamide linker | Reaction with sulfonyl chlorides mdpi.com |

| Adamantyl | Carbothioamide | Reaction of isothiocyanate with amines nih.gov |

These examples highlight the broad scope for creating novel molecules based on the this compound template, enabling the fine-tuning of properties for specific applications.

Modifications on the Adamantyl Moiety

The adamantane cage is a rigid, lipophilic, three-dimensional structure that is often incorporated into drug candidates to enhance their pharmacological profiles. Modifications to this moiety in analogues of this compound are a key strategy in synthetic campaigns.

The starting point for many syntheses is adamantane-1-carboxylic acid, which is commercially available. nih.gov This can be converted to its methyl ester, methyl adamantane-1-carboxylate, through classical esterification with methanol (B129727) and a dehydrating agent like sulfuric acid. nih.gov From this ester, adamantane-1-carboxylic acid hydrazide can be prepared by heating with hydrazine (B178648) hydrate (B1144303). nih.gov This hydrazide serves as a crucial intermediate for further derivatization.

Another common precursor is amantadine (B194251) (1-adamantylamine). Through the Eschweiler-Clarke reaction, which involves treatment with formic acid and formaldehyde (B43269), N,N-dimethyl-1-adamantanamine can be synthesized with high yields. dntb.gov.ua Further methylation can produce N,N,N-trimethyl-1-adamantyl quaternary ammonium (B1175870) salts. dntb.gov.ua These modifications introduce charged or polar groups onto the adamantyl cage, altering the solubility and pharmacokinetic properties of the resulting compounds.

The introduction of other functional groups is also a common strategy. For example, 1-adamantyl isothiocyanate is a versatile intermediate used to introduce thiourea or related moieties. mdpi.com This compound can be synthesized and then reacted with various nucleophiles to generate a library of adamantane-containing derivatives. mdpi.commdpi.com

Table 1: Examples of Modified Adamantyl Precursors

| Precursor Compound | Synthetic Method | Starting Material | Reference |

|---|---|---|---|

| Methyl adamantane-1-carboxylate | Esterification | Adamantane-1-carboxylic acid | nih.gov |

| Adamantane-1-carboxylic acid hydrazide | Hydrazinolysis | Methyl adamantane-1-carboxylate | nih.gov |

| N,N-dimethyl-1-adamantanamine | Eschweiler-Clarke reaction | Amantadine | dntb.gov.ua |

Substituent Variations and Positional Effects on the Benzamide Ring

The electronic and steric properties of substituents on the benzamide ring play a critical role in the activity of this compound analogues. The 4-chloro substituent of the parent compound is a common starting point for synthetic exploration. Researchers have systematically replaced this group with other halogens (e.g., fluorine, bromine) and various electron-donating or electron-withdrawing groups to study structure-activity relationships.

For instance, in studies on analogous N-(2-aminoethyl)benzamides, a series of halo- and nitro-substituted compounds were synthesized to probe the effects of these substituents. nih.gov The relative potencies of these compounds were rationalized based on steric and hydrophobic effects, highlighting the importance of the substituent's nature and position. nih.gov

The synthesis of these benzamide analogues typically involves the coupling of a substituted benzoic acid (or its more reactive acid chloride derivative) with an appropriate amine, in this case, 1-adamantylamine. Copper-catalyzed cross-coupling reactions, such as the Goldberg reaction, have been employed for the N-arylation of amides, providing an efficient route to these structures. researchgate.net This method is tolerant of a wide range of functional groups on the aryl bromide, allowing for significant diversity in the benzamide portion of the molecule. researchgate.net

Table 2: Examples of Substituent Variations on the Benzamide Ring

| Substituent at para-position | Resulting Compound Class | Synthetic Approach | Reference |

|---|---|---|---|

| -Cl | This compound | Amide coupling | --- |

| -F, -Br, -I | Halo-substituted benzamide analogues | Amide coupling | nih.gov |

| -NO₂ | Nitro-substituted benzamide analogues | Amide coupling | nih.gov |

Integration of Heterocyclic Moieties (e.g., Thioureas, Triazoles, Pyridinones)

To expand the chemical space and explore new biological interactions, heterocyclic moieties are frequently integrated into the this compound scaffold. These heterocycles can act as bioisosteres for the amide bond or introduce new hydrogen bonding donors and acceptors.

Thioureas and Related Sulfur Heterocycles: A common strategy involves the use of 1-adamantyl isothiocyanate as a key building block. mdpi.com Reaction of this isothiocyanate with hydrazine hydrate yields 4-(adamantan-1-yl)-3-thiosemicarbazide. mdpi.com This intermediate can then be condensed with various aromatic aldehydes to form thiosemicarbazones. mdpi.com Furthermore, reacting 1-adamantyl isothiocyanate with cyclic amines like 1-methylpiperazine (B117243) or piperidine (B6355638) affords N-(adamantan-1-yl)carbothioamides. mdpi.com These can be further derivatized, for example, by S-alkylation with substituted benzyl (B1604629) bromides. mdpi.com Cyclization of thiourea derivatives can also lead to other heterocyclic systems, such as thiazolidin-4-ones. nih.govmdpi.com

Triazoles and Other Nitrogen Heterocycles: The synthesis of triazole-containing analogues has also been explored. For example, triazoloquinazolinone scaffolds have been developed where an adamantyl-containing side chain is attached. nih.gov The synthesis of these complex heterocycles often involves a multi-step sequence, starting from a substituted 2-aminobenzoic acid which is cyclized to form a quinazolinone core, followed by the formation of the fused triazole ring. nih.gov The adamantyl group is typically introduced via an alkylation reaction on a suitable position of the heterocyclic core. nih.gov

Table 3: Examples of Integrated Heterocyclic Moieties

| Heterocyclic Moiety | Synthetic Precursor | Resulting Structure | Reference |

|---|---|---|---|

| Thiosemicarbazone | 4-(Adamantan-1-yl)-3-thiosemicarbazide | Adamantyl-thiosemicarbazones | mdpi.com |

| Carbothioamide | 1-Adamantyl isothiocyanate | N-(Adamantan-1-yl)piperidine-1-carbothioamide | mdpi.com |

| Thiazolidin-4-one | Arylidene derivatives of adamantyl hydrazides | 3-(1-Adamantylcarbonylamino)-2-aryl-4-thiazolidinones | nih.gov |

Mannich Reaction Applications in Analogous Structure Synthesis

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. While not directly applied to the synthesis of this compound itself, it is a valuable tool for synthesizing structurally analogous compounds, particularly those containing phenolic or other activated aromatic rings.

In one example, a one-step multi-component Mannich reaction of vanillin, an aromatic amine (such as 4-chloroaniline), and cyclohexanone (B45756) was successfully carried out. rsc.org This reaction demonstrates the feasibility of using chloro-substituted anilines in Mannich condensations to generate complex molecules that share the chlorophenyl structural element with the target compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Adamantane-1-carboxylic acid |

| Methyl adamantane-1-carboxylate |

| Adamantane-1-carboxylic acid hydrazide |

| Amantadine |

| N,N-dimethyl-1-adamantanamine |

| N,N,N-trimethyl-1-adamantyl quaternary ammonium salt |

| 1-Adamantyl isothiocyanate |

| N-(2-aminoethyl)benzamide |

| 4-(Adamantan-1-yl)-3-thiosemicarbazide |

| 1-Methylpiperazine |

| Piperidine |

| N-(Adamantan-1-yl)carbothioamides |

| Thiazolidin-4-ones |

| Triazoloquinazolinone |

| 2-Aminobenzoic acid |

| Vanillin |

| 4-Chloroaniline |

| 4,6-Diacetylresorcinol (B1214101) |

Biological Activity Spectrum and Pharmacological Target Engagement

Investigation of Purinergic P2X7 Receptor Antagonistic Activity

The primary pharmacological action of N-(1-adamantyl)-4-chlorobenzamide is its modulation of the P2X7 receptor. This receptor is a key player in initiating inflammatory cascades, and its antagonism is a significant area of therapeutic research. nih.gov

In vitro studies have been crucial in defining the antagonistic properties of this compound at the P2X7 receptor. These assays typically measure changes in ion flux and membrane permeability upon receptor activation.

Activation of the P2X7 receptor by agonists like ATP leads to a rapid influx of cations, including Ca²⁺, and, with prolonged stimulation, the formation of a large, non-selective pore. mdpi.com This pore formation allows the passage of larger molecules, such as the fluorescent dye YO-PRO-1 (or the similar ethidium (B1194527) ion), into the cell. nih.govfluorofinder.combiotium.com

This compound has been shown to be a non-competitive inhibitor of human P2X7 receptors. nih.gov Its antagonist effects have been quantified by its ability to inhibit agonist-stimulated ethidium accumulation in cells expressing recombinant human P2X7 receptors. nih.gov This indicates the compound's capacity to block the formation or function of the large conductance pore. Commercial suppliers report a pIC₅₀ value for its antagonistic effect on the human P2X7 receptor in the range of 6.9 to 7.2. medchemexpress.commedchemexpress.com

A striking feature of this compound is its differential activity between human and rat P2X7 receptors. While it acts as a negative allosteric modulator, or antagonist, at the human P2X7 receptor, it functions as a positive allosteric modulator at the rat P2X7 receptor. nih.govnih.gov This means that instead of inhibiting the receptor, it actually enhances agonist-induced responses in rats. nih.gov

This species-dependent switch from antagonist to enhancer is profound and has been traced to specific amino acid differences in the receptor's structure. Research has identified a single amino acid at position 95 within the extracellular domain as being responsible for this differential effect. nih.govresearchgate.net The human P2X7 receptor contains a phenylalanine at this position (F95), whereas the rat receptor has a leucine (B10760876) (L95). nih.govresearchgate.net The interaction of this compound with these residues dictates its modulatory outcome. nih.gov

Table 1: Comparative Activity of this compound (GW791343) on P2X7 Receptors

| Species | Receptor Target | Modulatory Effect | Key Amino Acid Residue |

| Human | P2X7 | Negative Allosteric Modulator (Antagonist) | Phenylalanine (F95) |

| Rat | P2X7 | Positive Allosteric Modulator (Enhancer) | Leucine (L95) |

The antagonism of the P2X7 receptor by this compound has significant downstream consequences for cellular signaling pathways, particularly those involved in inflammation and neurotransmission.

The P2X7 receptor plays a pivotal role in the processing and release of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β) from immune cells like microglia and macrophages. nih.govresearchgate.netresearchgate.net Activation of the P2X7 receptor by extracellular ATP triggers an efflux of potassium ions, which is a critical signal for the activation of the NLRP3 inflammasome. researchgate.net This intracellular protein complex then cleaves pro-IL-1β into its mature, active form, which is subsequently released from the cell to propagate the inflammatory response. researchgate.net

Given that this compound functions as an antagonist of the human P2X7 receptor, it is expected to inhibit this signaling cascade. By blocking the initial ATP-gated channel function, the compound would prevent the necessary potassium efflux, thereby suppressing inflammasome activation and the subsequent release of IL-1β. This mechanism underlies the therapeutic interest in P2X7 antagonists as anti-inflammatory agents. nih.govnih.gov

In the central nervous system, P2X7 receptors are expressed on various cell types, including astrocytes and neurons, where they are involved in regulating neurotransmitter release. mdpi.comnih.gov Activation of P2X7 receptors can trigger the release of the excitatory amino acid glutamate (B1630785) through at least two distinct mechanisms: a Ca²⁺-dependent exocytotic release from synaptic vesicles and a non-vesicular release directly through the large P2X7 pore itself. nih.govnih.gov This P2X7-mediated glutamate release can influence synaptic activity and, in excess, contribute to excitotoxicity. mdpi.comnih.gov

As an antagonist of the human P2X7 receptor, this compound would be predicted to inhibit both pathways of P2X7-evoked glutamate release. By blocking the initial Ca²⁺ influx through the channel, it would reduce Ca²⁺-dependent exocytosis. nih.gov Furthermore, by preventing the formation of the large conductance pore, it would block the non-vesicular efflux of glutamate. nih.gov

Preclinical Assessment of Anti-Inflammatory and Analgesic Potential in Animal Models

This compound and its analogues have been investigated for their ability to mitigate inflammation and pain in various animal models. These studies provide crucial insights into the compound's potential therapeutic applications.

The carrageenan-induced paw edema model is a widely used and well-established method for evaluating the acute anti-inflammatory activity of novel compounds. nih.govnih.govyoutube.comyoutube.com In this model, the injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a localized inflammatory response characterized by swelling (edema). nih.govnih.gov The degree of swelling can be quantified over time to assess the efficacy of an anti-inflammatory agent.

A series of adamantane (B196018) derivatives of thiazolyl-N-substituted amides, which share structural similarities with this compound, have demonstrated potent anti-inflammatory effects in the carrageenan-induced mouse paw edema model. nih.gov These compounds exhibited anti-inflammatory activity ranging from 29.6% to 81.5%, highlighting the potential of the adamantane moiety in designing effective anti-inflammatory agents. nih.gov The anti-inflammatory mechanisms of such compounds may involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. nih.govnih.gov

| Compound Class | Model | Key Findings |

| Adamantane derivatives of thiazolyl-N-substituted amides | Carrageenan-induced mouse paw edema | Potent anti-inflammatory agents with 29.6-81.5% activity. nih.gov |

N,N'-disubstituted urea-based soluble epoxide hydrolase (sEH) inhibitors, a class of compounds that can include adamantane structures, have shown promise as therapeutics for pain in multiple animal models. nih.gov While direct studies on this compound's analgesic effects are not extensively detailed in the provided results, the known analgesic properties of related adamantane-containing compounds suggest its potential in this area. The mechanisms underlying the analgesic effects of sEH inhibitors are linked to their ability to modulate inflammatory pathways. nih.gov

Neuroinflammation is a critical component in the pathophysiology of neurodegenerative diseases like Parkinson's disease. nih.govnih.gov This inflammatory process in the central nervous system involves the activation of immune cells such as microglia and astrocytes, which release pro-inflammatory factors that contribute to neuronal damage. nih.gov The adamantane derivative, amantadine (B194251), is already used as an anti-Parkinsonian drug, suggesting the therapeutic potential of this scaffold in neurodegenerative conditions. mdpi.com

The anti-inflammatory properties of adamantane-containing compounds could be beneficial in mitigating the neuroinflammatory cascade seen in Parkinson's disease. nih.gov P2X receptors, which are implicated in neurodegenerative disorders and inflammation, are a potential target for adamantane-based inhibitors. nih.gov Specifically, adamantane-1-carbonyl thiourea (B124793) derivatives have been designed as potent and selective inhibitors of human P2X4 and P2X7 receptors, which are involved in inflammatory and neurological processes. nih.gov The interplay between inflammation and the progressive degeneration of dopaminergic neurons in Parkinson's disease underscores the importance of investigating anti-inflammatory strategies for therapeutic intervention. nih.gov

Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Antagonism (for relevant adamantyl analogues)

The adamantane scaffold has been identified as a key pharmacophore in the development of antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a sensor for a wide array of noxious environmental and endogenous stimuli, playing a crucial role in pain, itch, and inflammatory responses. nih.govdoaj.org The channel's involvement in various pathological pain states has made it an attractive target for the development of novel analgesic agents. nih.govnih.gov

Research into adamantyl analogues has revealed their potential for selective TRPA1 channel blockade. nih.gov The mechanism of action for these compounds often involves direct interaction with the channel, preventing its activation by agonists. For instance, adamantyl analogues of paracetamol have been shown to act as selective TRPA1 antagonists. nih.gov This antagonism appears to be a key component of their analgesic properties. The bulky, lipophilic nature of the adamantyl group is thought to facilitate effective binding to hydrophobic pockets within the TRPA1 channel structure, thereby inhibiting its function. The blockade of TRPA1 signaling by antagonists has been shown to produce antidepressant and anxiolytic-like effects in animal models, suggesting that the channel has a role in regulating mood and anxiety. nih.gov Pharmacological blockade of TRPA1 can inhibit the development of neuropathic pain and reverse mechanical allodynia. nih.govdoaj.org

A critical aspect of developing TRPA1 antagonists is ensuring their selectivity over other members of the TRP channel family, such as the heat-sensitive TRPV1 and the cold-sensitive TRPM8, to avoid off-target effects. Studies on adamantyl analogues of paracetamol demonstrated a high degree of selectivity, showing no significant activity on either TRPV1 or TRPM8 channels, which underscores their specific interaction with TRPA1. nih.gov In contrast, other research on different adamantane-based compounds has identified modulators for other TRP channels. For example, a family of TRPM8 modulators was developed using an adamantane ring scaffold, leading to the identification of potent antagonists for TRPM8. nih.govnih.gov One such antagonist, 2-((3S,5S,7S)-adamantan-1-ylamino)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate, exhibited a 10-fold higher potency for human TRPM8 (hTRPM8) compared to its activity on hTRPV1 and hTRPA1 channels. nih.gov This highlights that while the adamantane moiety is versatile, specific structural modifications are crucial for determining selectivity across the TRP channel family.

Other Investigated Biological Activities (for structurally related compounds)

Structurally related adamantane compounds, particularly those incorporating urea (B33335) or amide functionalities, have been extensively investigated as potent inhibitors of soluble epoxide hydrolase (sEH). nih.govnih.govnih.gov The sEH enzyme is involved in the metabolism of endogenous signaling molecules that regulate blood pressure and inflammation. nih.gov Its inhibition is considered a therapeutic strategy for various diseases, including pain-related disorders and Hashimoto's thyroiditis. acs.orgnih.gov

The adamantyl group is a common feature in many potent sEH inhibitors due to its ability to fit into a hydrophobic pocket of the enzyme's active site. acs.orgresearchgate.net Studies comparing amide and urea-based inhibitors found that while amides showed slightly decreased potency for human sEH compared to ureas, they offered significant advantages in terms of improved water solubility and lower melting points. nih.gov For potent inhibition, an NH group on the right side of the amide's carbonyl, substituted with an adamantyl group, was found to be essential. nih.gov The mechanism of inhibition often involves the amide or urea group forming a hydrogen bond with a key aspartate residue (Asp333) in the catalytic site of the sEH. mdpi.com

Table 1: sEH Inhibition by Adamantane Derivatives

| Compound Type | Key Structural Features | Effect on sEH Inhibition | Reference(s) |

|---|---|---|---|

| Adamantyl Amides | Amide pharmacophore with adamantyl substitution | Potent inhibition, though slightly less than ureas for human sEH. Improved solubility. | nih.gov |

| Adamantyl Ureas | 1,3-disubstituted ureas with adamantyl group | Highly potent inhibitors of sEH in vitro and in vivo. | nih.gov |

| Symmetric Adamantyl-diureas | Two urea groups with adamantyl substitution | Potent slow tight binding inhibitors with long residence time on the enzyme. | nih.gov |

| Benzohomoadamantane Ureas | Bulky benzohomoadamantane groups | High inhibitory activities against human and murine sEH. | acs.org |

Numerous adamantane derivatives have demonstrated a broad spectrum of antimicrobial activities. researchgate.netnih.gov The lipophilic nature of the adamantane cage is believed to facilitate the interaction of these compounds with microbial cell membranes, contributing to their biological effect. researchgate.net

Antibacterial Activity: Adamantane-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For example, certain phthalimide (B116566) derivatives of adamantane exhibited very strong antibacterial activity, with minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Micrococcus flavus that were comparable to clinically used antibiotics. researchgate.net Similarly, S-arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates displayed marked broad-spectrum antibacterial activity with MIC values ranging from 0.5–32 μg/mL. nih.gov Other studies have synthesized N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives that showed moderate to high antibacterial action. researchgate.net

Antifungal Activity: The antifungal potential of adamantane derivatives has also been well-documented, particularly against Candida species. nih.govresearchgate.netnih.gov Hydrazide-hydrazones with a 1-adamantane carbonyl moiety displayed potential activity against Candida albicans. researchgate.net Thiosemicarbazones containing adamantane skeletons also showed good antifungal activity against C. albicans. researchgate.net The antiviral drug 2-adamantylamine hydrochloride was repurposed and found to have fungicidal action against both C. albicans and C. parapsilosis. nih.gov Furthermore, N-(4-halobenzyl)amides have been identified as potent antifungal agents against various Candida species. mdpi.com

Table 2: Antimicrobial Activity of Selected Adamantane Derivatives

| Compound Class | Target Organism(s) | Reported Activity (MIC) | Reference(s) |

|---|---|---|---|

| Phthalimide derivatives of adamantane | Staphylococcus aureus, Micrococcus flavus | 0.02-10 µg/mL | researchgate.nettandfonline.com |

| 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides | Candida albicans | Good activity | nih.gov |

| S-arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates | Gram-positive and Gram-negative bacteria | 0.5–32 μg/mL | nih.gov |

| 2-Adamantylamine hydrochloride | Candida albicans, Candida parapsilosis | Fungicidal action | nih.gov |

| 4,8,9,10-Tetraphenyl-1,3-diazaadamantanes | Corynebacterium, Sarcina lutea | 0.27-7.4 µg/mL | nih.gov |

Beyond their specific receptor targets, benzamide and adamantane-based compounds possess broader anti-inflammatory properties. The benzamide structure itself is associated with anti-inflammatory effects, potentially through the inhibition of the transcription factor NF-kappaB, which in turn can inhibit the production of pro-inflammatory cytokines like TNF-alpha. nih.gov

A recent study focused on a library of N-(1-adamantyl)benzamides, designing them as dual-acting agents that are both cannabinoid CB2 receptor (CB2R) agonists and fatty acid amide hydrolase (FAAH) inhibitors. nih.gov The simultaneous activation of CB2R, which is often overexpressed in inflammatory conditions, and the inhibition of FAAH, which degrades the anti-inflammatory endocannabinoid anandamide, represents a synergistic strategy to combat inflammation. nih.gov The most promising compounds from this library were shown to decrease the production of pro-inflammatory cytokines while increasing anti-inflammatory ones. nih.gov Additionally, the inhibition of soluble epoxide hydrolase (sEH) by adamantane derivatives is another mechanism that contributes to their anti-inflammatory effects, as sEH inhibition can suppress NF-κB signaling pathways. nih.gov

Beta-Catenin Pathway Modulation in Cancer Research

A comprehensive search of peer-reviewed scientific literature and established biological databases did not yield any studies investigating the effects of this compound on the beta-catenin signaling pathway. The Wnt/β-catenin pathway is a critical area of cancer research, with its aberrant activation implicated in numerous cancers. google.com The pathway's core component, β-catenin, acts as a transcriptional co-activator, and its stabilization and nuclear translocation lead to the expression of genes involved in proliferation and cell fate. While many compounds are being investigated for their potential to inhibit this pathway for therapeutic purposes, there is currently no available data to suggest that this compound is among them.

Sphingosine Kinase-1 Binding

Similarly, no research data could be located that describes the binding affinity or inhibitory activity of this compound specifically toward Sphingosine Kinase-1 (SphK1). SphK1 is a lipid kinase that produces the signaling molecule sphingosine-1-phosphate (S1P), which plays a crucial role in cancer progression, including cell proliferation, survival, and resistance to therapy. As such, SphK1 is considered a significant target for the development of anticancer drugs. While numerous inhibitors of SphK1 have been developed and studied, information detailing the interaction of this compound with this enzyme is not present in the current body of scientific literature.

Structure Activity Relationship Sar and Structural Optimization

Impact of Adamantyl Moiety Modifications on Biological Potency and Selectivity

The adamantyl group, a bulky and rigid hydrocarbon cage, is a common scaffold in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties. nih.gov In the context of N-(1-adamantyl)-4-chlorobenzamide, alterations to this moiety can profoundly affect the compound's potency and selectivity.

The adamantane (B196018) cage's three-dimensional structure offers different points of attachment, leading to positional isomers that can exhibit varied biological activities. The lipophilicity of the adamantyl group is a key determinant of its interaction with biological targets, often contributing to enhanced binding affinity.

Research on adamantyl-containing inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases, has provided valuable insights into the effects of substituents. mdpi.comnih.gov The introduction of methyl groups to the adamantane structure in urea-based inhibitors has been shown to increase potency, though this can sometimes be accompanied by a decrease in metabolic stability. nih.gov Specifically, adding one methyl group can lead to a four-fold increase in inhibitory potency against human sEH. nih.gov However, the addition of two or three methyl groups, while still potent against human sEH, can lead to a significant decrease in stability in human liver microsomes. nih.gov

Furthermore, the introduction of a methylene (B1212753) spacer between the adamantyl group and the rest of the molecule has been observed to increase inhibitory activity in some cases. nih.govmdpi.com This suggests that the flexibility and distance between the bulky adamantyl group and the pharmacophore are critical for optimal interaction with the target protein.

| Modification to Adamantyl Moiety | Effect on Biological Activity (in related sEH inhibitors) | Reference |

| Introduction of one methyl group | 4-fold increase in potency | nih.gov |

| Introduction of two or three methyl groups | 8-fold and 98-fold decrease in stability, respectively | nih.gov |

| Introduction of a methylene spacer | Can increase inhibitory activity | nih.govmdpi.com |

| Introduction of chlorine in bridgehead position | 2-fold increase in activity and ~20-fold increase in water solubility | nih.gov |

Role of the 4-Chlorobenzamide (B146232) Moiety in Pharmacological Profiles

The 4-chlorobenzamide portion of the molecule is not merely a passive component; it plays an active role in defining the compound's pharmacological identity. Benzamides are a well-established class of compounds with a wide range of biological activities. ontosight.ai

The presence and position of the halogen on the benzamide (B126) ring are critical. In a series of N-(2-aminoethyl)benzamide analogues, the nature and location of substituents were found to influence their inhibitory activity against monoamine oxidase-B (MAO-B). nih.gov While a detailed SAR for this compound is not available, studies on related benzamide derivatives suggest that the electronic properties and steric bulk of substituents on the phenyl ring can significantly impact binding affinity and selectivity. nih.gov For instance, in a study of N-substituted benzamide derivatives as histone deacetylase inhibitors, it was found that a chlorine atom on the benzene (B151609) ring could decrease anti-proliferative activity. nih.gov This highlights the context-dependent nature of substituent effects.

In the context of sEH inhibitors, a related compound, 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid, was identified as a potent inhibitor, suggesting that the 4-chlorobenzamide moiety can be a key pharmacophoric element. nih.gov

| Substituent on Benzamide Ring | General Observation in Related Compounds | Reference |

| Chlorine atom | Can decrease anti-proliferative activity in some contexts | nih.gov |

| Chlorine atom | Can be part of a potent sEH inhibitor pharmacophore | nih.gov |

The amide bond connecting the adamantyl and chlorobenzamide moieties provides structural rigidity and a specific orientation for the two parts of the molecule. While direct studies on varying the amide linker in this compound are scarce, research on bioisosteric replacements for the amide bond in other drug candidates suggests that this is a viable strategy for optimizing pharmacokinetic properties. Potential replacements could include esters, ketones, or reversed amides, each of which would alter the molecule's hydrogen bonding capacity, metabolic stability, and conformational flexibility.

Conformational Analysis and Steric Hindrance in Receptor Binding

The rigid, cage-like structure of the adamantyl group imposes significant conformational constraints on this compound. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The bulky nature of the adamantyl group can also provide a steric shield, preventing metabolic enzymes from accessing and degrading other parts of the molecule.

Optimization Strategies for Enhanced Pharmacological Potency and Target Specificity

The optimization of adamantyl benzamide derivatives generally focuses on modifications of the adamantyl cage, the benzamide linker, and the phenyl ring to fine-tune the compound's interaction with its biological target and improve its pharmacokinetic profile.

Key Optimization Approaches:

Modification of the Adamantyl Moiety: The bulky and lipophilic adamantyl group plays a crucial role in the binding of these compounds to their targets. Its steric bulk can be essential for anchoring the molecule within a specific binding pocket.

Bioisosteric Replacement: To enhance properties such as metabolic stability, fluorine atoms have been introduced as bioisosteres for hydrogen on the adamantane bridgeheads. This modification can lead to improved metabolic stability and better physicochemical properties without significantly compromising binding affinity. For instance, studies on adamantanyl benzamide P2X7 receptor antagonists have shown that trifluorinated analogs can exhibit significantly longer metabolic stability compared to the non-fluorinated parent compound. nih.gov

Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring are critical determinants of potency and selectivity.

Halogenation: The presence and position of halogen atoms on the benzoyl moiety can significantly influence activity. The 4-chloro substituent in the parent compound is a common feature in many biologically active benzamides. Further exploration of different halogen substitutions (e.g., fluorine, bromine) or multiple halogenations can modulate binding affinity and selectivity. For example, in a series of pyrimidine-2,4-dione derivatives acting as P2X7 receptor antagonists, di-halogenated benzoyl substituents were found to be highly favorable for potent antagonistic effects. nih.gov

Introduction of Other Functional Groups: The addition of other functional groups, such as trifluoromethyl, can also enhance potency. A trifluoromethyl-chloro benzoyl derivative in the aforementioned P2X7 antagonist series demonstrated potent effects with IC50 values in the low nanomolar range. nih.gov

Alterations to the Amide Linker: The amide bond itself is a key structural feature, providing a rigidifying element and participating in hydrogen bonding interactions.

Conformational Constraint: Introducing conformational constraints can lock the molecule into a more bioactive conformation, thereby increasing potency and selectivity. This can be achieved by incorporating the amide into a heterocyclic ring system.

Illustrative Data from Analogous Adamantyl Derivatives

While specific SAR data for this compound is limited, the following table illustrates the impact of structural modifications on the potency of analogous adamantyl carbonyl derivatives as P2X7 receptor antagonists. nih.gov This data highlights how changes to the moiety attached to the adamantyl carbonyl group can significantly influence inhibitory activity.

| Compound ID | Modification from Parent Structure | Target | IC50 (nM) |

| 19g | Adamantyl carbonyl attached to a piperazinyl-pyrimidine-2,4-dione | Human P2X7 Receptor | 20 |

| 19h | 3-Methyladamantyl carbonyl attached to a piperazinyl-pyrimidine-2,4-dione | Human P2X7 Receptor | 10 |

| 19i | 3,5-Dimethyladamantyl carbonyl attached to a piperazinyl-pyrimidine-2,4-dione | Human P2X7 Receptor | 10 |

| 19k | 3-Ethyladamantyl carbonyl attached to a piperazinyl-pyrimidine-2,4-dione | Human P2X7 Receptor | 30 |

This table is illustrative and based on data for analogous compounds to demonstrate general optimization principles.

These examples underscore the importance of systematic structural modification in the optimization of adamantyl benzamide derivatives. By carefully considering the steric, electronic, and conformational effects of different substituents, it is possible to significantly enhance the pharmacological potency and target specificity of this class of compounds.

Mechanistic Insights and Molecular Interaction Studies

Enzyme Kinetic Analysis of Target Inhibition

Enzyme kinetics studies are fundamental to characterizing the interaction between an inhibitor and its target enzyme. jackwestin.com They quantify the inhibitor's potency and elucidate its mechanism of action, which is critical for drug design. lsuhsc.edu The Michaelis-Menten model provides a framework for understanding how enzymes function, relating the reaction rate to substrate concentration. libretexts.org

Determination of Inhibition Modes (e.g., Non-competitive Urease Inhibition)

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. mdpi.comnih.gov This activity is a key virulence factor for certain pathogens, such as Helicobacter pylori, making urease an important therapeutic target. nih.gov

The inhibition of urease by N-(1-adamantyl)-4-chlorobenzamide is hypothesized to follow a non-competitive model. In non-competitive inhibition, the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event reduces the enzyme's catalytic efficiency without preventing the substrate from binding. A key characteristic of non-competitive inhibition is that it lowers the maximum reaction velocity (Vmax) while the Michaelis constant (Km) remains unchanged. This is because the inhibitor effectively removes a portion of the active enzyme from the catalytic cycle.

While specific kinetic parameters for this compound are not detailed in the available literature, the table below presents a conceptual framework for its enzyme inhibition data, with thiourea (B124793) included as a standard reference inhibitor.

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |

|---|---|---|---|---|

| This compound | Urease | Data not available in cited sources | Data not available in cited sources | Non-competitive (Hypothesized) |

| Thiourea (Standard) | Urease | 21.11 ± 0.12 nih.gov | Data not available in cited sources | Competitive |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. researchgate.net This method provides valuable information about the binding energy and the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic contacts. nih.gov

Identification of Key Binding Pockets and Amino Acid Residues

For urease, the active site contains a dinickel center essential for catalysis, which is often targeted by competitive inhibitors. nih.gov However, the enzyme also possesses other regions, including a mobile "flap" that covers the active site. researchgate.net Non-competitive inhibitors are thought to bind to allosteric pockets, potentially near this flap, inducing conformational changes that impair catalytic activity.

In the case of this compound, docking studies would likely show the bulky, lipophilic adamantyl cage occupying a hydrophobic pocket, while the 4-chlorobenzamide (B146232) tail orients itself to interact with polar or charged residues. Studies on other halo-substituted amide-based urease inhibitors have shown that the phenyl ring and halogen substituents play a crucial role in binding. nih.govsemanticscholar.org

Analysis of Hydrogen Bonding, Hydrophobic, and Other Intermolecular Interactions

The stability of the this compound-urease complex would be maintained by a combination of intermolecular forces:

Hydrophobic Interactions: The adamantyl group is a classic hydrophobic scaffold. It is expected to form strong van der Waals interactions within a nonpolar pocket of the enzyme. nih.gov

Hydrogen Bonding: The amide linker (-CONH-) in the compound is a key site for hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor, likely interacting with amino acid side chains or the peptide backbone. nih.gov

Pi-Interactions: The 4-chlorophenyl ring can engage in various pi-stacking or pi-alkyl interactions with aromatic or aliphatic residues in the binding site.

The following table outlines the potential interactions based on the compound's structure and general knowledge of urease inhibitor binding.

| Molecular Moiety | Potential Interaction Type | Potentially Interacting Residues (Hypothesized) |

|---|---|---|

| Adamantyl Cage | Hydrophobic / van der Waals | Aliphatic (e.g., Ala, Val, Leu, Ile) or Aromatic (e.g., Phe, Tyr) residues in a hydrophobic pocket |

| 4-Chlorophenyl Ring | Pi-Alkyl, Pi-Pi Stacking | Aromatic residues (e.g., Phe, Tyr, His) |

| Amide Linker (-CONH-) | Hydrogen Bonding | Polar residues (e.g., Ser, Thr, Asn, Gln) or backbone atoms |

| Chlorine Atom | Halogen Bonding, Hydrophobic | Electron-rich atoms (e.g., carbonyl oxygen) or hydrophobic contacts |

In Silico Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the dynamic stability of the predicted ligand-protein complex. By simulating the movements of atoms over time, MD can confirm whether the binding pose is stable and whether the key interactions identified in docking are maintained. A common metric used is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the simulation time suggests a stable binding complex. Although specific MD simulation studies for this compound are not available in the reviewed literature, this technique would be essential to validate its binding mode and stability within the urease allosteric site.

Proposed Mechanisms of Action at the Molecular and Cellular Level

Synthesizing the available information leads to a proposed mechanism of action for this compound as a urease inhibitor.

At the molecular level , the compound is proposed to act as a non-competitive inhibitor. It likely binds to an allosteric site on the urease enzyme, remote from the dinickel active center. This binding, driven by hydrophobic forces from the adamantyl group and hydrogen bonds from the benzamide (B126) moiety, induces a conformational change in the enzyme's structure. This structural alteration, possibly affecting the mobility of the active site flap, reduces the enzyme's catalytic turnover rate, thereby inhibiting its function without blocking substrate access.

At the cellular level , particularly in the context of an H. pylori infection, this inhibition has significant consequences. By blocking urease activity, the compound prevents the hydrolysis of urea into ammonia. mdpi.com This action prevents the neutralization of gastric acid, maintaining a low pH environment that is hostile to the bacteria. This disrupts the pathogen's ability to colonize the stomach lining, thereby mitigating the development of gastritis, peptic ulcers, and other associated pathologies. nih.gov

Computational Chemistry and Chemoinformatics Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govblogspot.com This approach is particularly useful for understanding how structural modifications influence the potency of drug candidates.

For analogues of N-(1-adamantyl)-4-chlorobenzamide, three-dimensional QSAR (3D-QSAR) models have been developed to predict biological activity, such as the inhibition of melanogenesis. nih.gov These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are built by aligning a set of structurally related molecules and correlating their 3D properties (steric and electrostatic fields) with their observed biological activities. nih.gov

The resulting models can reliably predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. For instance, a CoMFA model developed for adamantyl N-benzylbenzamide derivatives demonstrated good predictive ability, with the activities of both training and test set compounds fitting well with the actual experimental data. nih.gov Such models are crucial for accelerating the discovery process by focusing resources on compounds with the highest probability of success.

A primary benefit of QSAR studies is the identification of specific physicochemical descriptors that are critical for biological activity. Through the analysis of 3D-QSAR contour maps, researchers can visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. nih.gov

For adamantyl benzamide (B126) derivatives, these studies have highlighted the importance of both steric and electrostatic features. The analysis indicated that the bulky, hydrophobic nature of the adamantyl group and the electrostatic properties of substituents on the benzamide ring are key contributors to their biological effect. nih.gov

| Descriptor | Influence on Activity | Favorable Location | Source |

| Steric Bulk | Positive | The adamantyl moiety provides a significant positive steric contribution, suggesting it fits well into a hydrophobic pocket of the target protein. | nih.gov |

| Electrostatic Field | Positive | Negative electrostatic potential (e.g., from a hydroxyl group at the 3-position of the benzamide ring) is favorable for activity. | nih.gov |

| Hydrophobicity | Positive | The lipophilic character of the adamantyl group is a recognized feature that can influence bioavailability and receptor interaction. nih.govresearchgate.net | nih.govresearchgate.net |

These descriptors serve as a guide for further optimization. For example, the models suggest that maintaining the bulky adamantyl group while modifying the electronic properties of the benzamide ring could lead to more potent compounds.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful chemoinformatic techniques used to identify novel bioactive compounds from large chemical databases. nih.gov A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding to a specific biological target.

While specific pharmacophore models for this compound are not detailed in the available literature, the insights from 3D-QSAR studies can be used to construct one. The key features would include a bulky hydrophobic region (representing the adamantyl group) and specific hydrogen bonding or aromatic features from the chlorobenzamide portion.

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. nih.gov This process involves computationally searching through large libraries of compounds to find molecules that match the pharmacophore model. The identified "hits" are then subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site before being selected for experimental testing. nih.govnih.gov This approach efficiently filters vast chemical spaces to find diverse structures that may possess the desired biological activity.

Prediction of Metabolic Stability and Pharmacokinetic Attributes

The failure of drug candidates due to poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a major challenge in drug development. nih.gov In silico ADME prediction tools are now widely used in the early stages to flag compounds that are likely to have unfavorable pharmacokinetic profiles. isca.me These models predict a range of properties, including aqueous solubility, blood-brain barrier penetration, plasma protein binding, and interactions with metabolic enzymes like the cytochrome P450 (CYP) family. nih.govresearchgate.netjaptronline.com

For compounds related to this compound, such as N-(1-adamantylcarbamothioyl)benzamides, in silico analyses have predicted favorable ADME and toxicological profiles, marking them as promising candidates for further investigation. researchgate.net

| ADME/Tox Property | Predicted Value/Outcome | Significance | Source |

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. | isca.me |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be BBB penetrant | Suggests the compound may be suitable for targeting the central nervous system. | isca.me |

| CYP450 Inhibition | Predicted not to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | Lower risk of drug-drug interactions. | isca.me |

| Hepatotoxicity | Predicted to be non-hepatotoxic | Lower risk of liver damage. | isca.me |

| Aqueous Solubility (logS) | Low to Moderate | Typical for lipophilic compounds; may require formulation strategies. | japtronline.com |

The adamantyl group is a key structural feature frequently incorporated into drug molecules to enhance their pharmacokinetic properties. nih.govmdpi.com Its primary role is to act as a metabolic shield. The bulky, cage-like structure of the adamantane (B196018) moiety sterically hinders the access of metabolic enzymes to nearby functional groups that would otherwise be susceptible to rapid degradation. nih.govnih.gov

This steric protection can significantly slow down the rate of metabolic cleavage, leading to improved metabolic stability and a longer plasma half-life for the drug. nih.govmdpi.com Furthermore, the high lipophilicity of the adamantyl group can enhance a drug's distribution in blood plasma and improve its ability to cross biological membranes. researchgate.netmdpi.com However, it is also noted that in some cases the adamantyl group itself can undergo metabolism, and its high lipophilicity can sometimes present its own challenges, requiring a careful balance during the design phase. nih.gov

Cheminformatics-Guided Design of Novel Analogues

Cheminformatics-guided design integrates the insights from QSAR, pharmacophore modeling, and ADME predictions to rationally design new and improved analogues. This data-driven process allows medicinal chemists to make informed decisions about which structural modifications are most likely to enhance both potency and drug-like properties.

For the this compound scaffold, this process would involve:

Using QSAR insights: The 3D-QSAR models nih.gov would guide modifications on the 4-chlorobenzamide (B146232) ring. For example, chemists might explore different substituents at various positions to optimize electrostatic interactions with the target, as suggested by the contour maps.

Leveraging the Adamantyl Group: The adamantyl moiety would be retained as a key feature for maintaining metabolic stability and ensuring a good fit within the target's binding pocket. nih.govresearchgate.net

Applying Pharmacophore Filters: Any newly designed virtual analogues would be filtered through the pharmacophore model to ensure they retain the essential features for biological activity.

Early ADME/Tox Prediction: Before committing to chemical synthesis, the designed analogues would be evaluated using a suite of in silico ADME/Tox models. isca.mejaptronline.com This step helps to de-risk the project by eliminating compounds with predicted liabilities, such as poor absorption or potential toxicity, early in the process.

Future Perspectives and Research Trajectories for N 1 Adamantyl 4 Chlorobenzamide Research

Exploration of Underexplored Pharmacological Targets

The biological activity of adamantane-containing compounds is diverse, with derivatives approved for a wide range of conditions, including viral diseases, diabetes, and Parkinson's disease. nih.gov The adamantane (B196018) group's three-dimensional, hydrophobic nature often enhances bioavailability and allows it to fit into various protein binding pockets. researchgate.net This suggests that N-(1-adamantyl)-4-chlorobenzamide may have activity beyond its currently identified targets.

Future research should prioritize screening this compound against a broader array of pharmacological targets. Key areas of interest include:

Ion Channels: Adamantane derivatives are known to modulate ion channels. wikipedia.org For example, amantadine (B194251) and memantine (B1676192) are used in the treatment of Parkinson's disease and Alzheimer's disease, respectively, and their mechanisms involve ion channel interactions. nih.govwikipedia.org A systematic investigation of this compound's effects on various ion channels could uncover novel neurological or cardiovascular applications.

Nuclear Receptors: The lipophilicity conferred by the adamantyl group could facilitate passage through the nuclear membrane, allowing for interaction with intracellular nuclear receptors that regulate gene expression.

Sigma Receptors: Certain adamantane derivatives have shown an affinity for sigma (σ) receptors, which are implicated in cancer and neurological disorders. ingentaconnect.com Screening for σ1 and σ2 receptor binding could open new therapeutic possibilities in oncology.

Other Receptor Families: Benzamide (B126) derivatives have been successfully developed to target a range of receptors, including dopamine (B1211576) and serotonin (B10506) receptors for use as antipsychotics. nih.gov Exploring the activity of the this compound scaffold at these and other G-protein coupled receptors is a logical next step.

Development of Advanced Adamantyl-Benzamide Scaffold Derivatives

The this compound scaffold is a promising template for medicinal chemistry optimization. The development of advanced derivatives through systematic structure-activity relationship (SAR) studies could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. tandfonline.comresearchgate.net

Key strategies for developing advanced derivatives include:

Modification of the Benzamide Ring: The position and nature of substituents on the benzamide ring are known to influence biological activity significantly. tandfonline.comresearchgate.net Research could explore replacing the para-chloro substituent with other halogens (F, Br, I) or with bioisosteric groups to fine-tune electronic and steric properties. Investigating substitutions at the ortho- and meta-positions is also a critical step, as this has been shown to markedly influence inhibitory activity and selectivity in other benzamide series. tandfonline.com

Functionalization of the Adamantyl Cage: Introducing substituents such as hydroxyl or amino groups onto the adamantane moiety can alter the compound's lipophilicity and introduce new points for hydrogen bonding, potentially improving solubility and target engagement. mdpi.com

Alteration of the Amide Linker: The amide bond provides structural rigidity. Exploring bioisosteric replacements, such as sulfonamides or esters, could alter the conformational flexibility and metabolic stability of the molecule, leading to improved drug-like properties.

Table 1: Potential Strategies for Derivative Development

| Scaffold Position | Modification Strategy | Desired Outcome |

|---|---|---|

| Benzamide Ring | Vary substituents (e.g., halogens, alkoxy groups) at para-, meta-, and ortho-positions. | Enhance potency and target selectivity. tandfonline.com |

| Adamantyl Cage | Introduce polar groups (e.g., -OH, -NH2). | Improve solubility and create new binding interactions. mdpi.com |

| Amide Linker | Replace with bioisosteres (e.g., sulfonamide, ester). | Modulate flexibility and improve metabolic stability. |

Integration with Emerging Drug Discovery Technologies for Enhanced Characterization

To accelerate the research and development process, future studies on this compound and its derivatives should integrate modern drug discovery technologies.

Advanced Structural Biology: Where possible, obtaining high-resolution crystal structures or using cryo-electron microscopy (cryo-EM) to visualize the compound bound to its protein targets can provide invaluable insight for rational, structure-based drug design. This allows for the precise design of derivatives that optimize interactions with the binding site.

Computational Modeling: Quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate chemical structures with biological activities. elsevierpure.com Molecular docking and molecular dynamics simulations can further predict how newly designed derivatives will bind to a target, helping to prioritize which compounds to synthesize and test. researchgate.net

Phenotypic Screening: High-content screening in disease-relevant cell models can identify compounds that produce a desired physiological effect, sometimes without prior knowledge of the specific molecular target. This approach can uncover novel mechanisms of action and therapeutic applications for the adamantyl-benzamide scaffold.